molecular formula C11H17F2NO3 B13564895 tert-butyl (2R)-2-acetyl-4,4-difluoropyrrolidine-1-carboxylate

tert-butyl (2R)-2-acetyl-4,4-difluoropyrrolidine-1-carboxylate

Cat. No.: B13564895
M. Wt: 249.25 g/mol
InChI Key: RUGHRUGUZBVUFM-MRVPVSSYSA-N
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Description

tert-Butyl (2R)-2-acetyl-4,4-difluoropyrrolidine-1-carboxylate: is a synthetic organic compound that features a tert-butyl ester group, an acetyl group, and two fluorine atoms attached to a pyrrolidine ring

Properties

Molecular Formula

C11H17F2NO3

Molecular Weight

249.25 g/mol

IUPAC Name

tert-butyl (2R)-2-acetyl-4,4-difluoropyrrolidine-1-carboxylate

InChI

InChI=1S/C11H17F2NO3/c1-7(15)8-5-11(12,13)6-14(8)9(16)17-10(2,3)4/h8H,5-6H2,1-4H3/t8-/m1/s1

InChI Key

RUGHRUGUZBVUFM-MRVPVSSYSA-N

Isomeric SMILES

CC(=O)[C@H]1CC(CN1C(=O)OC(C)(C)C)(F)F

Canonical SMILES

CC(=O)C1CC(CN1C(=O)OC(C)(C)C)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-acetyl-4,4-difluoropyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materialsThe final step involves the esterification of the carboxylic acid with tert-butyl alcohol under acidic conditions .

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R)-2-acetyl-4,4-difluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (2R)-2-acetyl-4,4-difluoropyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-acetyl-4,4-difluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The presence of the fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The acetyl group can also participate in various biochemical pathways, influencing the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2R)-2-acetyl-4,4-difluoropyrrolidine-1-carboxylate stands out due to the presence of both the acetyl and difluoromethyl groups on the pyrrolidine ring, which can impart unique chemical and biological properties

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